1,3-Dipropylxanthine
Overview
Description
1,3-Dipropylxanthine: is a xanthine derivative with the molecular formula C11H16N4O2 . It is a purine-based compound that has been studied for its pharmacological properties, particularly as an antagonist of adenosine receptors. This compound is structurally related to caffeine and theophylline, which are well-known stimulants found in coffee and tea.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Dipropylxanthine can be synthesized through various methods. One common approach involves the alkylation of xanthine derivatives. For instance, the reaction of xanthine with propyl iodide in the presence of a base such as potassium carbonate can yield this compound. The reaction typically occurs under reflux conditions in an appropriate solvent like dimethylformamide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 1,3-Dipropylxanthine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can modify the purine ring system.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the purine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like alkyl halides or amines can be employed under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield xanthine oxides, while substitution reactions can introduce various functional groups into the purine ring.
Scientific Research Applications
1,3-Dipropylxanthine has been extensively studied for its applications in various fields:
Chemistry: It is used as a reference compound in the study of xanthine derivatives and their chemical properties.
Biology: It serves as a tool to investigate the role of adenosine receptors in biological systems.
Medicine: This compound has potential therapeutic applications due to its ability to antagonize adenosine receptors, which are involved in various physiological processes.
Industry: It is used in the development of pharmaceuticals and as a research chemical in various industrial applications.
Mechanism of Action
1,3-Dipropylxanthine exerts its effects primarily by antagonizing adenosine receptors, particularly the A1 and A2A subtypes. By blocking these receptors, it inhibits the action of adenosine, a neurotransmitter that plays a role in promoting sleep and relaxation. This antagonistic action leads to increased alertness and wakefulness, similar to the effects of caffeine.
Comparison with Similar Compounds
Caffeine (1,3,7-trimethylxanthine): A well-known stimulant found in coffee and tea.
Theophylline (1,3-dimethylxanthine): Used in the treatment of respiratory diseases like asthma.
Theobromine (3,7-dimethylxanthine): Found in cocoa and chocolate, with mild stimulant effects.
Uniqueness: 1,3-Dipropylxanthine is unique in its specific substitution pattern, which confers distinct pharmacological properties compared to its analogs. Its selective antagonism of adenosine receptors makes it a valuable tool in research and potential therapeutic applications.
Properties
IUPAC Name |
1,3-dipropyl-7H-purine-2,6-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O2/c1-3-5-14-9-8(12-7-13-9)10(16)15(6-4-2)11(14)17/h7H,3-6H2,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJVIGUCNSRXAFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00185447 | |
Record name | 1,3-Dipropylxanthine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00185447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31542-62-8 | |
Record name | 1,3-Dipropylxanthine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031542628 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Dipropylxanthine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00185447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-DIPROPYLXANTHINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z02T66W92D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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